![molecular formula C25H25NO4S B2396221 5-benzyl-2-(3,4,5-trimethoxyphenyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one CAS No. 847410-75-7](/img/structure/B2396221.png)
5-benzyl-2-(3,4,5-trimethoxyphenyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains a benzyl group attached to a 2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one core, which is a seven-membered ring containing a sulfur and nitrogen atom. It also has a 3,4,5-trimethoxyphenyl group attached to the second position of the seven-membered ring. The presence of the methoxy groups and the sulfur and nitrogen in the ring could potentially give this compound interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the seven-membered ring, which contains a sulfur and nitrogen atom, would likely cause the molecule to adopt a certain conformation. The methoxy groups on the phenyl ring could also influence the molecule’s shape and electronic properties .Applications De Recherche Scientifique
Benzothiazepine Derivatives in Scientific Research
Benzothiazepine derivatives are important due to their varied bioactivities, including potential therapeutic applications. Their relevance spans from antimicrobial properties to their role in drug research, highlighting their significance in the development of new pharmaceuticals.
Biological Significance of Benzothiazepines : Benzothiazepines are recognized for their diverse biological activities. Research has shown that they possess coronary vasodilatory, tranquilizer, antidepressant, antihypertensive, and calcium channel blocker properties. The structural versatility of benzothiazepines makes them valuable scaffolds in medicinal chemistry, allowing for the development of compounds with enhanced efficacy and safety profiles (Dighe et al., 2015).
Chemical Transformations and Synthetic Approaches : The synthetic versatility of benzothiazepine derivatives enables the creation of compounds with potential as lead molecules for drug discovery. These derivatives have shown activities against various targets, indicating their utility in drug research. Innovative synthetic methods have been developed for their preparation, which could lead to the discovery of new therapeutic agents (Khasimbi et al., 2021).
Antioxidant and Anti-inflammatory Properties : Some benzothiazepine derivatives have been explored for their antioxidant and anti-inflammatory activities. Research on benzofused thiazole analogues, for example, has shown promising results in vitro for antioxidant and anti-inflammatory activities. These findings support the potential of benzothiazepine derivatives in the development of therapeutic agents for treating conditions associated with oxidative stress and inflammation (Raut et al., 2020).
Patent Overview and Therapeutic Applications : Benzothiazepines have been the subject of numerous patents, reflecting their importance in chemotherapeutic applications. They exhibit a broad spectrum of activities, including antimicrobial, analgesic, anti-inflammatory, and antidiabetic effects. Some benzothiazepine derivatives are in clinical use for treating various diseases, underscoring their significance in pharmaceutical applications (Kamal et al., 2015).
Mécanisme D'action
Safety and Hazards
Orientations Futures
The future directions for research on this compound would depend on its properties and potential applications. For example, if it shows promising biological activity, it could be further studied as a potential drug. Alternatively, if it has interesting chemical properties, it could be studied for potential uses in materials science or other areas of chemistry .
Propriétés
IUPAC Name |
5-benzyl-2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NO4S/c1-28-20-13-18(14-21(29-2)25(20)30-3)23-15-24(27)26(16-17-9-5-4-6-10-17)19-11-7-8-12-22(19)31-23/h4-14,23H,15-16H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCWCWAHLCYEGIN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2CC(=O)N(C3=CC=CC=C3S2)CC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
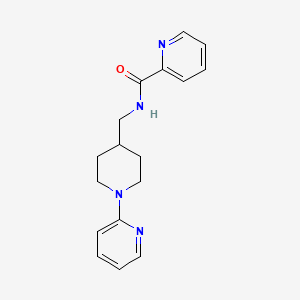
![3-[[1-(4-Methoxypyrimidin-2-yl)piperidin-4-yl]methoxy]-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B2396141.png)

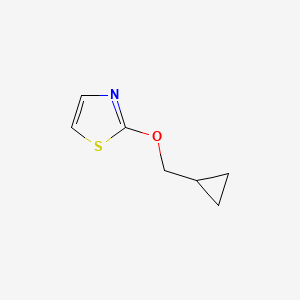
![N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2396146.png)
![N-(4-bromophenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2396148.png)

![2-(4-Fluoro-2-oxo-2,3-dihydrobenzo[d]imidazol-1-yl)acetic acid](/img/structure/B2396151.png)
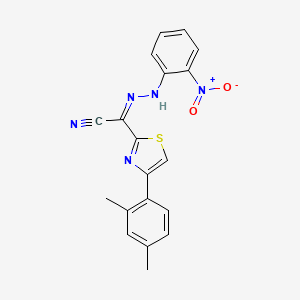
![4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one](/img/structure/B2396153.png)
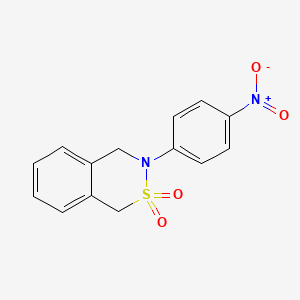
![5-benzyl-N-(4,5-dihydrothiazol-2-yl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2396156.png)
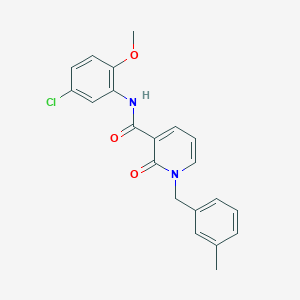
![2-(8-(4-methoxybenzyl)-1,7-dimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl)acetic acid](/img/structure/B2396160.png)
